molecular formula C20H23N3O4 B2664220 4-{3-[4-(4-nitrophenyl)piperazin-1-yl]propoxy}benzaldehyde CAS No. 860649-13-4

4-{3-[4-(4-nitrophenyl)piperazin-1-yl]propoxy}benzaldehyde

Cat. No.: B2664220
CAS No.: 860649-13-4
M. Wt: 369.421
InChI Key: WFUWFTLMVVZELM-UHFFFAOYSA-N
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Description

4-{3-[4-(4-nitrophenyl)piperazin-1-yl]propoxy}benzaldehyde is a complex organic compound with the molecular formula C20H23N3O4 It is characterized by the presence of a piperazine ring substituted with a 4-nitrophenyl group and a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[4-(4-nitrophenyl)piperazin-1-yl]propoxy}benzaldehyde typically involves multiple steps. One common method includes the reaction of 4-nitrophenylpiperazine with 3-chloropropoxybenzaldehyde under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the electrophilic carbon of the chloropropoxy group, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-{3-[4-(4-nitrophenyl)piperazin-1-yl]propoxy}benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: 4-{3-[4-(4-nitrophenyl)piperazin-1-yl]propoxy}benzoic acid.

    Reduction: 4-{3-[4-(4-aminophenyl)piperazin-1-yl]propoxy}benzaldehyde.

    Substitution: Various N-alkyl or N-acyl derivatives of the piperazine ring.

Scientific Research Applications

4-{3-[4-(4-nitrophenyl)piperazin-1-yl]propoxy}benzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-{3-[4-(4-nitrophenyl)piperazin-1-yl]propoxy}benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can form hydrogen bonds and other interactions with proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    4-{3-[4-(4-aminophenyl)piperazin-1-yl]propoxy}benzaldehyde: Similar structure but with an amino group instead of a nitro group.

    4-{3-[4-(4-methylphenyl)piperazin-1-yl]propoxy}benzaldehyde: Similar structure but with a methyl group instead of a nitro group.

    4-{3-[4-(4-chlorophenyl)piperazin-1-yl]propoxy}benzaldehyde: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

The presence of the nitro group in 4-{3-[4-(4-nitrophenyl)piperazin-1-yl]propoxy}benzaldehyde imparts unique electronic properties, making it a valuable intermediate in the synthesis of compounds with specific electronic and steric requirements. This uniqueness can be leveraged in the design of new materials and pharmaceuticals with tailored properties.

Properties

IUPAC Name

4-[3-[4-(4-nitrophenyl)piperazin-1-yl]propoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c24-16-17-2-8-20(9-3-17)27-15-1-10-21-11-13-22(14-12-21)18-4-6-19(7-5-18)23(25)26/h2-9,16H,1,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFUWFTLMVVZELM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCOC2=CC=C(C=C2)C=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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